Tricyclene

Vue d'ensemble

Description

Applications De Recherche Scientifique

Le tricyclène a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Le tricyclène est utilisé comme précurseur pour la synthèse d'autres composés organiques complexes.

Biologie : Il est étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.

Médecine : Le tricyclène est exploré pour son utilisation potentielle dans le développement de nouveaux produits pharmaceutiques.

Industrie : Le composé est utilisé dans la production de parfums, d'arômes et de biocarburants.

5. Mécanisme d'action

Le mécanisme d'action du tricyclène implique son interaction avec des cibles moléculaires et des voies spécifiques au sein des systèmes biologiques. Le tricyclène exerce ses effets en se liant à des enzymes et à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dans l'action du tricyclène sont encore à l'étude, mais on pense qu'il influence divers processus biochimiques, notamment la signalisation cellulaire et le métabolisme .

Composés similaires :

- α-Pinène

- β-Pinène

- Camphène

- Limonène

Comparaison : Le tricyclène est unique parmi ces composés en raison de sa structure tricyclique, qui lui confère des propriétés chimiques et physiques distinctes. Contrairement à l'α-pinène et au β-pinène, qui sont des monoterpènes bicycliques, la structure tricyclique du tricyclène lui confère une plus grande stabilité et réactivité dans certaines réactions chimiques. De plus, la structure unique du tricyclène en fait un composé précieux pour des applications industrielles et médicales spécifiques .

Safety and Hazards

Orientations Futures

Tricyclene holds potential for the development of medicinal and fuel applications . It is a valuable product that naturally occurs in the essential oils of a number of plant species . It was reported that plant essential oils rich in this compound have antioxidant , antitumor , and antimicrobial properties. The candidate genes encoding GGPS, (-)-alpha/beta-pinene, this compound synthase, ABC transporters, non-specific lipid-transfer protein-like protein, phosphomethylpyrimidine synthase, ERFs and pathogen responses may play important roles in regulating the yield of oleoresin .

Mécanisme D'action

Target of Action

Tricyclene, a tricyclic monoterpene, is a naturally occurring compound found in plant essential oils . It has been discovered to have favorable binding affinities to the active sites of the spike receptor-binding domain, main protease, and RNA-dependent RNA polymerase targets . These targets are crucial in the life cycle of certain viruses, suggesting that this compound may have potential as a therapeutic agent for combating viral infections .

Mode of Action

It is known that this compound demonstrates favorable binding affinities to the active sites of its targets . This suggests that this compound may inhibit the function of these targets, potentially interfering with the life cycle of certain viruses .

Biochemical Pathways

This compound is synthesized in E. coli by introducing the heterologous mevalonate (MVA) pathway along with Abies grandis geranyl diphosphate synthase (GPPS) and Nicotiana sylvestris this compound synthase (TS) XP_009791411 . The MVA pathway is a crucial metabolic pathway involved in the production of terpenoids, a large and diverse class of naturally occurring organic chemicals .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

It is known that this compound has potential for the development of medicinal applications, suggesting that it may have beneficial effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production levels of this compound in E. coli were found to be closely associated with the induction temperature and the truncation of the random coil N-terminal region

Analyse Biochimique

Biochemical Properties

Tricyclene plays a significant role in biochemical reactions, particularly in the biosynthesis of other terpenoids. It interacts with enzymes such as geranyl diphosphate synthase and this compound synthase . Geranyl diphosphate synthase catalyzes the formation of geranyl diphosphate, which is then converted to this compound by this compound synthase . These interactions are crucial for the production of this compound and its derivatives.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the biosynthesis of other terpenoids, thereby modulating the metabolic flux within the cell . Additionally, this compound can impact cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes such as this compound synthase, facilitating the conversion of geranyl diphosphate to this compound . This binding interaction is essential for the catalytic activity of the enzyme and the subsequent production of this compound. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under specific conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to this compound has been observed to influence cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on cellular function and metabolism . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mevalonate pathway and the biosynthesis of other terpenoids . It interacts with enzymes such as geranyl diphosphate synthase and this compound synthase, which are essential for its production and conversion . This compound can also affect metabolic flux by modulating the activity of these enzymes and altering the levels of metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its accumulation in certain tissues.

Subcellular Localization

This compound is localized within specific subcellular compartments, including the endoplasmic reticulum and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide this compound to its appropriate cellular destinations. The subcellular localization of this compound can affect its activity and function, as well as its interactions with other biomolecules.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le tricyclène peut être synthétisé dans Escherichia coli en introduisant la voie hétérologue du mévalonate ainsi que la géranyl diphosphate synthase d'Abies grandis et la tricyclène synthase de Nicotiana sylvestris . La fermentation initiale en fiole agitée à 30 °C a donné un titre en tricyclène de 0,060 milligramme par litre. En augmentant le nombre de copies du gène codant la tricyclène synthase et en optimisant la troncature dans la région N-terminale, le titre a été significativement amélioré pour atteindre 47,671 milligrammes par litre .

Méthodes de production industrielle : La production industrielle du tricyclène implique l'utilisation de micro-organismes génétiquement modifiés, tels qu'Escherichia coli, pour produire des rendements élevés du composé. Le processus comprend l'optimisation des conditions de fermentation, telles que la température et les niveaux d'expression génique, afin de maximiser la production de tricyclène .

Analyse Des Réactions Chimiques

Types de réactions : Le tricyclène subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pour des applications spécifiques.

Réactifs et conditions courantes :

Oxydation : Le tricyclène peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : La réduction du tricyclène peut être réalisée en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution : Les réactions de substitution impliquant le tricyclène utilisent souvent des halogènes ou d'autres électrophiles dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du tricyclène, qui peuvent être utilisés dans différentes applications industrielles et médicales.

Comparaison Avec Des Composés Similaires

- α-Pinene

- β-Pinene

- Camphene

- Limonene

Comparison: Tricyclene is unique among these compounds due to its tricyclic structure, which imparts distinct chemical and physical properties. Unlike α-pinene and β-pinene, which are bicyclic monoterpenes, this compound’s tricyclic structure provides greater stability and reactivity in certain chemical reactions. Additionally, this compound’s unique structure makes it a valuable compound for specific industrial and medicinal applications .

Propriétés

IUPAC Name |

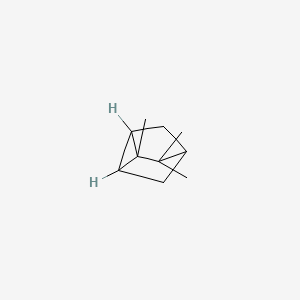

1,7,7-trimethyltricyclo[2.2.1.02,6]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-9(2)6-4-7-8(5-6)10(7,9)3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBYUSWBLVXTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C1(C3C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858714 | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

152.00 to 153.00 °C. @ 760.00 mm Hg | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

508-32-7 | |

| Record name | Tricyclene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[2.2.1.02,6]heptane, 1,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7,7-trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICYCLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA0ARA1GHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

67 - 68 °C | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tricyclene?

A1: this compound has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.

Q2: How is this compound produced synthetically?

A3: this compound can be produced through the catalytic isomerization of α-pinene. [] This process often utilizes catalysts such as chromia-alumina or various alumina catalysts with varying acid strengths. [, ]

Q3: How does the acid strength of the catalyst influence the isomerization of α-pinene to this compound?

A4: Stronger acid sites on the catalyst generally favor the formation of monocyclic byproducts during the isomerization of α-pinene. This results in a lower selectivity ratio of bi- and tricyclic products, including this compound. [] Conversely, weaker acid sites are favorable for maximizing this compound production. []

Q4: What other catalysts have been explored for the transformation of camphene to this compound?

A5: Researchers have investigated various aluminophosphate-based molecular sieves for this catalytic transformation, including AlPO4-5, AlPO4-11, SAPO-5, SAPO-11, and others. [] The selectivity towards this compound is again influenced by the acidity and space velocity used in the reaction. []

Q5: Can this compound be used as a solvent in the production of air-filled polymeric microcapsules?

A6: While this compound has been investigated as a solvent for encapsulating biodegradable polyesters in the production of air-filled polymeric microcapsules, its high melting point (>30°C) presents challenges for industrial production. [, ]

Q6: How are this compound and other terpenes typically analyzed in complex mixtures like plant extracts?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for separating, identifying, and quantifying this compound and other terpenes in complex mixtures. [, , , , , , ]

Q7: What is the role of solid-phase microextraction (SPME) in analyzing this compound?

A9: SPME serves as a sample preparation technique for concentrating volatile compounds like this compound from a sample matrix (e.g., plant material) before GC-MS analysis. [, ] This pre-concentration step enhances the detection sensitivity and allows for the identification of trace components.

Q8: Are there any known applications of this compound that leverage its potential biocompatibility or biodegradability?

A10: While the provided research articles don't directly explore this compound's biocompatibility or biodegradability, its use as a potential solvent in the production of air-filled polymeric microcapsules suggests investigations into its interaction with biological systems. [, ] Further research is needed to fully understand its behavior in these contexts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

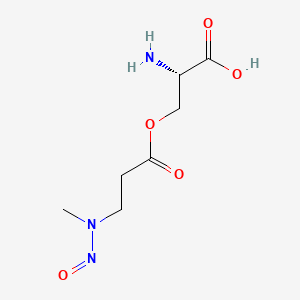

![(3aS,4R,6R,7R,7aS)-6,7-dihydroxy-4-(hydroxymethyl)-2-methyl-6-(2,3,4-trihydroxybutyl)-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2-carboxylic acid](/img/structure/B1222796.png)

![5-[2-(6-Hydroxy-3-methyl-2-benzofuranyl)-2-oxoethyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1222808.png)